molecular formula C12H14ClFO B8001749 1-(3-Chloro-5-fluorophenyl)hexan-1-one

1-(3-Chloro-5-fluorophenyl)hexan-1-one

Cat. No.: B8001749
M. Wt: 228.69 g/mol
InChI Key: VSPNQZGNIAANHB-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorophenyl)hexan-1-one (CAS 1352206-93-9) is an aromatic ketone of interest in synthetic and medicinal chemistry research. This compound, with the molecular formula C12H14ClFO and a molecular weight of 228.69, serves as a versatile chemical building block . Its structure, featuring a chloro-fluorophenyl group, is commonly investigated for constructing more complex molecules; for instance, compounds sharing the 3-chloro-5-fluorophenyl substructure have been identified as potent and selective agonists for biological targets like the TRPM5 ion channel, highlighting the potential of this scaffold in developing new pharmacological tools for basic research . The synthetic utility of such ketones is further demonstrated in patented processes for producing halogenated phenyl trifluoroethanones, underscoring their role in preparing intermediates with functional groups like trifluoromethyl groups, which are valuable in material and pharmaceutical sciences . Researchers utilize this compound strictly for laboratory purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c1-2-3-4-5-12(15)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPNQZGNIAANHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Chloro 5 Fluorophenyl Hexan 1 One

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. youtube.com It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.com For 1-(3-chloro-5-fluorophenyl)hexan-1-one, the most logical disconnection is at the bond between the carbonyl carbon and the aromatic ring. This leads to two primary synthetic strategies: electrophilic aromatic substitution and organometallic cross-coupling.

Key Disconnections and Corresponding Forward Reactions:

Disconnection PointPrecursorsForward Synthetic Reaction
Aryl-Carbonyl Bond1-Chloro-3-fluorobenzene (B165101) and Hexanoyl chloride/Hexanoic anhydride (B1165640)Friedel-Crafts Acylation
Aryl-Carbonyl Bond3-Chloro-5-fluorophenyl organometallic reagent and Hexanoyl chlorideOrganometallic Coupling
Aryl-Carbonyl Bond3-Chloro-5-fluorobenzoyl chloride and Hexyl organometallic reagentOrganometallic Coupling

This analysis reveals that the synthesis can be approached by forming the key aryl-ketone bond, a common transformation in organic chemistry.

Established Synthetic Routes to Aromatic Ketones Relevant to this compound

The synthesis of aryl ketones is a well-established field, with several robust methods available.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an arene with an acyl chloride or anhydride using a strong Lewis acid catalyst. sigmaaldrich.combyjus.com This reaction proceeds via electrophilic aromatic substitution to form monoacylated products. sigmaaldrich.com

For the synthesis of this compound, this would involve the reaction of 1-chloro-3-fluorobenzene with hexanoyl chloride or hexanoic anhydride. A stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required because both the starting material and the ketone product can form complexes with it. organic-chemistry.org

The reaction mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in the substitution reaction. masterorganicchemistry.com

Table of Common Lewis Acid Catalysts in Friedel-Crafts Acylation:

CatalystTypical ConditionsNotes
Aluminum Chloride (AlCl₃)Stoichiometric amounts, anhydrous conditionsHighly reactive, traditional choice. google.com
Iron(III) Chloride (FeCl₃)Catalytic or stoichiometric amountsA common alternative to AlCl₃. masterorganicchemistry.com
Zinc Oxide (ZnO)Heterogeneous catalyst, solvent-free conditionsOffers a greener alternative. organic-chemistry.org
Indium Triflate (In(OTf)₃)In ionic liquidsAn efficient and green catalytic system. sigmaaldrich.com

Variations of the Friedel-Crafts acylation aim to improve efficiency and reduce the environmental impact. For instance, using carboxylic acids directly with catalysts like cyanuric chloride and AlCl₃, or employing solid acid catalysts, can offer greener alternatives to the traditional use of acyl chlorides and stoichiometric Lewis acids. organic-chemistry.org

Organometallic coupling reactions provide a powerful and versatile alternative to Friedel-Crafts acylation, often with better control over regioselectivity and functional group tolerance. organic-chemistry.org These methods typically involve the palladium-catalyzed cross-coupling of an organometallic reagent with an acyl donor.

Several named reactions can be adapted for the synthesis of this compound:

Suzuki-Miyaura Coupling: This involves the reaction of an arylboronic acid with an acyl halide. For the target compound, this could be the coupling of 3-chloro-5-fluorophenylboronic acid with hexanoyl chloride, catalyzed by a palladium complex. organic-chemistry.org Carbonylative Suzuki-Miyaura couplings are also possible. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent. The synthesis could involve the coupling of a 3-chloro-5-fluorophenylzinc halide with hexanoyl chloride.

Stille Coupling: This method employs organostannanes. A chemoselective cross-coupling of an aliphatic acyl chloride with an organostannane can be a useful alternative to Friedel-Crafts acylation. organic-chemistry.org

These reactions often proceed under mild conditions and are compatible with a wide range of functional groups. organic-chemistry.org

The successful synthesis of this compound relies on the availability of key precursors.

3-Chloro-5-fluorobenzoyl chloride: This important intermediate can be synthesized from 3-chloro-5-fluorobenzoic acid. google.com The carboxylic acid itself can be prepared from 3-chloro-5-fluoroaniline (B1302006) via a Sandmeyer reaction to introduce the cyano group, followed by hydrolysis, or from 3-chloro-5-fluorotoluene (B1587264) by oxidation. The conversion of the carboxylic acid to the acyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com

Hexanoyl chloride: This is a commercially available reagent, but it can also be prepared from hexanoic acid by treatment with thionyl chloride or a similar chlorinating agent.

Functional group interconversions are also crucial. For instance, if a Friedel-Crafts reaction leads to a mixture of isomers, chromatographic separation might be necessary. Alternatively, a different synthetic route, such as an organometallic coupling, could be chosen to ensure high regioselectivity.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. numberanalytics.com These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances. numberanalytics.comnih.gov

The development of advanced catalytic systems is at the forefront of green chemistry. numberanalytics.com For the synthesis of aromatic ketones, this includes:

Heterogeneous Catalysts: Using solid acid catalysts like zeolites, clays, or sulfated zirconia can simplify product purification and allow for catalyst recycling, reducing waste. routledge.com For example, cation-exchanged montmorillonite (B579905) has been used for the Friedel-Crafts acylation of aromatic compounds. google.com

Biocatalysis: The use of enzymes or "artificial enzymes" to catalyze reactions like Friedel-Crafts acylation is a growing field. nih.gov These biocatalytic reactions can offer high selectivity under mild conditions. nih.gov

Ionic Liquids: Employing ionic liquids as solvents or catalysts in Friedel-Crafts reactions can lead to improved yields and easier product separation. sigmaaldrich.comnih.gov For example, an imidazolium-based ionic liquid has been shown to catalyze the Friedel-Crafts acylation of aromatic compounds. sigmaaldrich.com

Mechanochemistry: Performing reactions by grinding solids together, sometimes with a small amount of liquid (liquid-assisted grinding), can reduce or eliminate the need for bulk solvents. nih.gov A mechanochemical solvent-free acyl Suzuki-Miyaura cross-coupling has been developed for the synthesis of ketones. organic-chemistry.org

These novel approaches offer promising avenues for the efficient and sustainable synthesis of this compound and other valuable chemical compounds.

Sustainable Reaction Conditions and Solvent Considerations

In recent years, significant research has focused on developing more sustainable conditions for Friedel-Crafts acylation, aiming to reduce the environmental impact associated with traditional methods. These efforts center on minimizing the use of hazardous and volatile organic solvents and developing reusable catalysts.

Solvent-Free and Alternative Solvent Systems:

One of the key areas of improvement is the move towards solvent-free reactions or the use of more environmentally benign solvents. researchgate.net Traditional Friedel-Crafts acylations often employ chlorinated solvents like dichloromethane (B109758) or nitrobenzene, which pose significant environmental and health risks. Research has demonstrated the feasibility of conducting these reactions under solvent-free conditions, often by heating the reactants in the presence of a solid catalyst. researchgate.net This approach not only eliminates solvent waste but can also lead to easier product isolation.

Alternative, greener solvents are also being explored. Ionic liquids and fluorous solvents have emerged as promising options. researchgate.net Ionic liquids are non-volatile and can often be recycled, while fluorous solvents can facilitate easy separation of the catalyst and product. researchgate.net For instance, the use of rare earth(III) perfluorooctane (B1214571) sulfonates in fluorous solvents has been shown to be an effective catalytic system for the acylation of halobenzenes. researchgate.net

Catalyst Selection and Recyclability:

The choice of catalyst is crucial for a sustainable process. While aluminum chloride is highly effective, it is typically required in stoichiometric amounts and is difficult to recover and reuse. Modern approaches favor the use of solid acid catalysts or catalysts that can be easily separated and recycled. Bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃) and hafnium(IV) triflate have been identified as effective and reusable catalysts for the acylation of deactivated benzenes like fluorobenzene. researchgate.net

The following table summarizes various sustainable catalytic systems that could be applied to the synthesis of this compound:

Catalyst SystemSolventKey Advantages
Rare Earth(III) Perfluorooctane Sulfonates (RE(OPf)₃)Fluorous Solvents (e.g., perfluorodecalin)High yields, catalyst recyclability through simple phase separation. researchgate.net
Bismuth Tris-trifluoromethanesulfonate (Bi(OTf)₃)Solvent-free or high-boiling hydrocarbonsCatalytic amounts needed, high yields for deactivated benzenes. researchgate.net
Hafnium(IV) Triflate/Trifluoromethanesulfonic AcidHigh-boiling hydrocarbonsEffective for both aromatic and aliphatic acyl chlorides. researchgate.net
Lanthanum(III) Triflate (La(OTf)₃)/Trifluoromethanesulfonic AcidSolvent-freeHigh selectivity and catalyst can be reused multiple times. researchgate.net

Optimization of Synthetic Pathways and Process Intensification

Optimizing the synthetic pathway for this compound involves maximizing yield and purity while minimizing reaction time, energy consumption, and waste generation. Process intensification offers a framework for achieving these goals by developing innovative equipment and techniques. youtube.com

Key Optimization Strategies:

Multifunctional Reactors: Combining reaction and separation into a single unit, such as in reactive distillation, can significantly improve efficiency. youtube.com While more commonly applied to different reaction types, the principles can be adapted to streamline the workup process in acylation reactions.

Microreactors and Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher yields and improved safety, especially for highly exothermic reactions. mdpi.comresearchgate.net This technology allows for rapid screening of reaction conditions and can be scaled up by numbering-up the microreactors. A study on the continuous-flow synthesis of related compounds demonstrated reduced reaction times and increased yields compared to batch processes. researchgate.net

Alternative Energy Sources: The use of microwave or ultrasound irradiation can accelerate reaction rates and improve yields in some Friedel-Crafts acylations. mdpi.com These methods provide efficient energy transfer directly to the reactants.

Process Intensification in Practice:

Process intensification aims to make chemical processes smaller, cleaner, and more energy-efficient. youtube.com For the synthesis of this compound, this could involve:

High-Gravity Technology: Utilizing rotating packed beds can intensify mass transfer, making the reaction and subsequent purification steps more efficient. youtube.com

The table below outlines potential process intensification techniques and their benefits for the synthesis of this compound.

TechniquePrinciplePotential Benefits
Continuous-Flow Synthesis Reaction is performed in a continuous stream rather than in a batch reactor. researchgate.netImproved heat and mass transfer, better temperature control, enhanced safety, higher yields, and easier scale-up. mdpi.comresearchgate.net
Microwave-Assisted Synthesis Use of microwave energy to heat the reaction mixture. mdpi.comRapid heating, shorter reaction times, and often higher yields. mdpi.com
Reactive Distillation Combines chemical reaction and distillation in a single unit. youtube.comIncreased conversion by continuous removal of by-products, energy savings, and reduced capital cost. youtube.com

By implementing these sustainable and optimized approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 1 3 Chloro 5 Fluorophenyl Hexan 1 One

Investigation of Electrophilic and Nucleophilic Reaction Centers

The electronic landscape of 1-(3-chloro-5-fluorophenyl)hexan-1-one features distinct regions of high and low electron density, defining its electrophilic and nucleophilic centers. These centers are the primary sites of chemical reactions.

The primary electrophilic center is the carbonyl carbon of the ketone group. The oxygen atom, being more electronegative, withdraws electron density from the carbon atom, rendering it partially positive and susceptible to attack by nucleophiles. youtube.com Another potential electrophilic center is the aromatic ring, which, despite its inherent electron richness, can be attacked by strong electrophiles.

The main nucleophilic center is the carbonyl oxygen, with its lone pairs of electrons. Additionally, the aromatic ring, with its delocalized π-electron system, can act as a nucleophile in electrophilic aromatic substitution reactions. youtube.com

Reaction Center Type Reason
Carbonyl CarbonElectrophilicPolarization of the C=O bond due to oxygen's high electronegativity creates a partial positive charge on the carbon. youtube.com
Carbonyl OxygenNucleophilicLone pairs of electrons on the oxygen atom can act as a nucleophile or a Brønsted-Lowry base.
Aromatic RingNucleophilicThe π-electron system can attack strong electrophiles.
Alpha-CarbonsPotentially Nucleophilic (as enolate)The protons on the carbon adjacent to the carbonyl group are acidic and can be removed to form a nucleophilic enolate.

Reaction Pathways Involving the Ketone Functionality

The ketone group is a major determinant of the reactivity of this compound, undergoing a variety of transformations.

The polarized nature of the carbonyl group makes it a prime target for addition reactions. Nucleophiles can attack the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(3-chloro-5-fluorophenyl)hexan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group.

Addition Reactions: A wide array of nucleophiles can add to the carbonyl group. These include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and amines, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) exhibit enhanced acidity due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. youtube.comlibretexts.org The pKa of α-protons in a typical ketone is around 19-20. libretexts.org

The removal of an α-proton by a base leads to the formation of an enolate ion. This enolate is a key reactive intermediate, acting as a potent nucleophile that can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. youtube.com

This compound has two α-carbons: one in the hexyl chain and one on the aromatic ring. However, only the α-protons on the methylene (B1212753) group of the hexyl chain are readily acidic and can participate in enolization. The molecule can exist in equilibrium with its enol tautomer, a process known as keto-enol tautomerization. youtube.com

Process Description Key Intermediates
Alpha-Proton Abstraction A base removes a proton from the carbon adjacent to the carbonyl group. youtube.comlibretexts.orgEnolate ion
Enolization The ketone exists in equilibrium with its enol form. youtube.comEnol

Reactivity of the Halogenated Aromatic Ring in this compound

The reactivity of the aromatic ring is significantly influenced by the presence of the chloro, fluoro, and acyl substituents.

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In this compound, both chlorine and fluorine are halogens, which can act as leaving groups. The acyl group (-CO(CH₂)₅CH₃) is a deactivating, meta-directing group due to its electron-withdrawing nature. Both the chloro and fluoro substituents are also deactivating.

Given that the electron-withdrawing acyl group is meta to both the chlorine and fluorine atoms, it does not provide the necessary resonance stabilization for a Meisenheimer complex intermediate that would form during a typical SNAr reaction. wikipedia.orglibretexts.org Therefore, nucleophilic aromatic substitution on this compound is predicted to be unfavorable under standard conditions.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The substituents already present on the ring dictate the rate and regioselectivity of the reaction. masterorganicchemistry.com

In this compound, all three substituents—chloro, fluoro, and the acyl group—are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene (B151609). masterorganicchemistry.com Both chlorine and fluorine are ortho, para-directors, while the acyl group is a meta-director. wikipedia.org

The directing effects of the substituents are as follows:

Acyl group: Directs incoming electrophiles to the positions meta to it (C2, C6).

Chlorine atom (at C3): Directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to it.

Fluorine atom (at C5): Directs incoming electrophiles to the positions ortho (C4, C6) and para (C2) to it.

The positions on the aromatic ring are influenced by the directing effects of all three substituents. The positions C2, C4, and C6 are all activated by at least one of the halogen substituents, but also deactivated by the acyl group. The final substitution pattern would likely be a mixture of products, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the hexanoyl group could also influence the regioselectivity.

Substituent Electronic Effect Directing Effect
-CO(CH₂)₅CH₃Deactivating (electron-withdrawing)Meta wikipedia.org
-ClDeactivating (inductive withdrawal), weakly donating (resonance)Ortho, Para wikipedia.org
-FDeactivating (inductive withdrawal), weakly donating (resonance)Ortho, Para wikipedia.org

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

The investigation into the reaction mechanisms of compounds like this compound typically involves a synergistic application of kinetic experiments to determine reaction rates and spectroscopic methods to identify transient intermediates and final products. A common and well-studied reaction for ketones is their reduction to the corresponding secondary alcohol.

Kinetic Analysis of Ketone Reduction

Kinetic studies are fundamental to understanding the sequence of elementary steps in a reaction mechanism. For the reduction of an aryl ketone, such as this compound, to its corresponding alcohol, the rate of reaction can be monitored under various conditions (e.g., changing reactant concentrations, temperature, or solvent).

A typical reduction can be performed using a hydride reducing agent like sodium borohydride (NaBH₄). The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. libretexts.org The rate of this reaction is dependent on the concentration of both the ketone and the reducing agent.

The general rate law for this reduction can often be expressed as: Rate = k[Ketone][NaBH₄]

Where k is the second-order rate constant. By systematically varying the concentrations of the reactants and measuring the initial reaction rate, the order of the reaction with respect to each component can be confirmed, and the rate constant can be calculated. Temperature-dependent kinetic studies can also be used to determine activation parameters like the activation energy (Ea), which provides insight into the energy barrier of the rate-determining step.

Illustrative Kinetic Data for the Reduction of an Aryl Hexanone Derivative

The following table represents hypothetical, yet realistic, kinetic data for the reduction of an aryl hexanone, demonstrating how experimental data is used to elucidate the reaction mechanism.

Experiment[Ketone] (mol/L)[NaBH₄] (mol/L)Initial Rate (mol L⁻¹ s⁻¹)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.203.1 x 10⁻⁴

Spectroscopic Analysis

Spectroscopic methods are indispensable for tracking the progress of a reaction and identifying the structures of intermediates and products.

Infrared (IR) Spectroscopy: This technique is particularly useful for monitoring the reduction of the carbonyl group. The strong C=O stretching vibration in this compound, typically found around 1680-1700 cm⁻¹, would be a key diagnostic peak. As the reaction proceeds, the intensity of this peak would decrease, while a broad absorption band corresponding to the O-H stretch of the alcohol product would appear in the region of 3200-3600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information. The disappearance of the ketone's α-proton signal and the appearance of a new signal for the proton on the hydroxyl-bearing carbon (the carbinol proton) at a different chemical shift would be observed in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the highly deshielded carbonyl carbon signal (typically >200 ppm) would vanish and be replaced by a signal for the carbinol carbon at a more shielded position (typically 60-80 ppm). Conformational properties and through-space interactions, such as those between fluorine atoms and nearby protons, can also be elucidated using advanced NMR techniques. nih.gov

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the starting material, intermediates, and the final product, 1-(3-Chloro-5-fluorophenyl)hexan-1-ol. High-resolution mass spectrometry can confirm the elemental composition of the product, verifying that the reduction has occurred without unintended side reactions.

Illustrative Spectroscopic Data for the Reduction of this compound

CompoundAnalysis TypeKey Diagnostic Signal (Position)Interpretation
This compound¹³C NMR~199 ppmCarbonyl Carbon (C=O)
This compoundIR~1690 cm⁻¹Carbonyl Stretch (C=O)
1-(3-Chloro-5-fluorophenyl)hexan-1-ol (Product)¹³C NMR~75 ppmCarbinol Carbon (CH-OH)
1-(3-Chloro-5-fluorophenyl)hexan-1-ol (Product)IR~3400 cm⁻¹ (broad)Hydroxyl Stretch (O-H)

By combining the kinetic data, which describes the reaction's speed and dependencies, with spectroscopic data that provides a "snapshot" of the molecular structures involved, a comprehensive and detailed reaction mechanism can be confidently proposed. For this compound, these analyses would confirm a mechanism consistent with other nucleophilic additions to ketones. libretexts.org

Derivative Synthesis and Structural Diversification Based on 1 3 Chloro 5 Fluorophenyl Hexan 1 One

Functionalization of the Ketone Moiety for New Chemical Entities

The ketone group in 1-(3-chloro-5-fluorophenyl)hexan-1-one is a versatile functional handle for a wide array of chemical transformations, enabling the introduction of new pharmacophores and the modulation of physicochemical properties.

Standard reduction of the ketone using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) readily yields the corresponding secondary alcohol, 1-(3-chloro-5-fluorophenyl)hexan-1-ol. ncert.nic.in This transformation converts a planar, polar ketone into a chiral, hydrogen-bond-donating alcohol, significantly altering the molecule's steric and electronic profile. For more advanced applications requiring high stereochemical control, asymmetric reduction methods can be employed. Biocatalytic reductions, using whole-cell systems or isolated enzymes like carbonyl reductases, have been shown to be highly effective for the enantioselective reduction of similar aryl ketones, producing chiral alcohols with high enantiomeric excess. nih.gov For instance, studies on analogous acetophenones have demonstrated that recombinant E. coli cells can effectively catalyze the reduction to yield specific (R)- or (S)-alcohols, which are valuable chiral building blocks. nih.gov

Further derivatization can be achieved through reductive amination, a process where the ketone is converted into an amine. This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired primary or secondary amine. This introduces a basic center into the molecule, which can be crucial for modulating properties such as solubility and target engagement.

The carbonyl carbon is also susceptible to nucleophilic attack by organometallic reagents, such as Grignard or organolithium reagents. ncert.nic.in Reaction with an alkyl or aryl Grignard reagent, followed by an aqueous workup, would transform the ketone into a tertiary alcohol, introducing a new carbon-based substituent and creating a more sterically hindered scaffold. ncert.nic.in

Modification of the Hexane (B92381) Aliphatic Chain

The six-carbon aliphatic chain of this compound offers another avenue for structural diversification, although its unactivated C(sp³)–H bonds present a greater synthetic challenge than the ketone moiety.

Recent advances in catalysis have enabled the functionalization of C(sp³)–H bonds at positions remote from an existing functional group. nih.gov Bimetallic catalyst systems, for example involving copper and palladium, have been developed for the dehydrogenation of aliphatic ketones. nih.govrsc.org This can create unsaturation in the alkyl chain, for instance, by forming an enone or a dienone. These newly formed double bonds can then serve as handles for a variety of subsequent reactions, such as Michael additions, epoxidations, or dihydroxylations, allowing for the introduction of new functional groups at specific positions along the chain.

Palladium-catalyzed β-C(sp³)–H arylation of ketones has also been demonstrated using specialized directing groups. nih.gov While this methodology often requires the temporary installation of an auxiliary, it provides a powerful tool for forging new carbon-carbon bonds at the β-position of the ketone, a modification not easily accessible through classical methods. This would allow for the introduction of various aryl or heteroaryl groups onto the hexane chain, significantly expanding the chemical space around the core structure.

Regioselective Substitution and Functionalization of the Aromatic Ring

The 3-chloro-5-fluorophenyl ring is the third key area for derivatization. The existing chloro and fluoro substituents are both halogens and thus act as deactivating, ortho-, para-directing groups for electrophilic aromatic substitution. libretexts.orgyoutube.com This directing effect is a consequence of the interplay between their electron-withdrawing inductive effect and their electron-donating resonance effect (due to lone pairs). libretexts.org

In the case of this compound, the available positions for a new electrophile are C2, C4, and C6. The combined directing effects of the 3-chloro and 5-fluoro groups must be considered:

The 3-chloro group directs incoming electrophiles to the C2, C4, and C6 positions.

The 5-fluoro group directs incoming electrophiles to the C2, C4, and C6 positions.

Therefore, all vacant positions are activated by both substituents. However, the degree of activation and the steric hindrance at each position will determine the final product distribution. The C4 position is sterically the most accessible. The C2 and C6 positions are adjacent to the bulky acyl group, which can sterically hinder the approach of an electrophile. Consequently, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃) would be expected to show a preference for substitution at the C4 position. msu.edu The precise regiochemical outcome would also be influenced by the specific reaction conditions and the nature of the electrophile.

Generation of Analogues for Comprehensive Structure-Property Relationship Studies

The systematic application of the synthetic strategies outlined in the preceding sections allows for the creation of a focused library of analogues based on the this compound scaffold. The purpose of generating such a library is to conduct comprehensive structure-property relationship (SPR) or structure-activity relationship (SAR) studies. These studies are fundamental to understanding how specific structural modifications influence the physical, chemical, and biological properties of a molecule.

For example, a matrix of analogues can be designed where each of the three key regions of the molecule is systematically varied:

Ketone Moiety Analogues : A series could include the parent ketone, the corresponding secondary alcohol (in both racemic and enantiopure forms), and various amines. This would probe the importance of the hydrogen bond acceptor/donor capability and the stereochemistry at this position.

Aliphatic Chain Analogues : Derivatives with modifications at different positions of the hexane chain (e.g., unsaturation, hydroxylation, arylation) would elucidate the role of the chain's length, flexibility, and substitution pattern.

Aromatic Ring Analogues : Introducing a third substituent (e.g., a nitro or bromo group) at the predicted C4 position would modulate the electronic properties of the aromatic ring, which can be critical for interactions with biological targets.

By synthesizing and evaluating these analogues, researchers can build a detailed understanding of the molecular features responsible for a desired property. This iterative process of design, synthesis, and testing is a powerful paradigm in the development of new functional molecules, including pharmaceuticals and materials. The principles are demonstrated in studies of other compound classes, where substitution on a phenyl ring has been shown to have a significant impact on biological activity. nih.gov

Computational and Theoretical Chemistry Studies of 1 3 Chloro 5 Fluorophenyl Hexan 1 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. For 1-(3-chloro-5-fluorophenyl)hexan-1-one, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and compute various electronic properties.

The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. For instance, the C=O bond of the ketone group would be expected to have a length of approximately 1.22 Å. The bond lengths within the phenyl ring would be around 1.39 Å, with slight variations due to the presence of the chloro and fluoro substituents.

Key molecular properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For aromatic ketones, the HOMO is typically localized on the phenyl ring, while the LUMO is often centered on the carbonyl group. The presence of electron-withdrawing groups like chlorine and fluorine would be expected to lower both the HOMO and LUMO energy levels.

Table 1: Predicted DFT-Calculated Properties for this compound

PropertyPredicted Value Range
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.5 to -2.5 eV
HOMO-LUMO Gap4.5 to 5.5 eV
Dipole Moment2.5 to 3.5 D

Note: These values are estimations based on typical DFT results for similar aromatic ketones.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (typically colored blue). The most negative potential would be localized around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a prime site for electrophilic attack. The regions around the hydrogen atoms of the phenyl ring and the alkyl chain would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The electronegative chlorine and fluorine atoms would also influence the electrostatic potential distribution on the aromatic ring. youtube.com

Conformational Analysis and Molecular Dynamics Simulations

The hexanoyl chain of this compound allows for considerable conformational flexibility. Understanding the preferred conformations is crucial as they can significantly impact the molecule's physical properties and biological activity.

Conformational analysis would involve systematically rotating the single bonds of the hexyl chain and calculating the corresponding energy to identify the low-energy conformers. imperial.ac.uklumenlearning.comlibretexts.org It is generally expected that staggered conformations are more stable than eclipsed conformations due to reduced steric hindrance. lumenlearning.com The interaction between the carbonyl group and the alkyl chain will also play a role in determining the most stable arrangement. researchgate.net

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. tandfonline.comnih.govoup.com An MD simulation would track the movements of all atoms in the molecule, providing insights into its flexibility, the transitions between different conformations, and its interactions with a solvent or a biological receptor. For an aromatic ketone like this, MD simulations could reveal how the phenyl group and the alkyl chain move relative to each other. tandfonline.com

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model chemical reactions involving this compound and to characterize the transition states of these reactions. A common reaction for ketones is reduction to the corresponding secondary alcohol. libretexts.orgchemguide.co.uk

Using DFT, the reaction pathway for the reduction of the carbonyl group by a reducing agent like sodium borohydride (B1222165) could be modeled. This would involve identifying the structures of the reactants, the transition state, and the products. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which provides information about the reaction rate. youtube.comacs.org Computational studies on similar ketone reductions have shown that the stereoselectivity of the reaction can also be predicted by comparing the energies of the different possible transition states. acs.org

Prediction of Spectroscopic Features (e.g., NMR, IR, Mass Spectrometry) based on Theoretical Models

Theoretical calculations can predict the spectroscopic features of a molecule, which can be a powerful tool for interpreting experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. nih.gov For this compound, the most prominent peak in the calculated IR spectrum would be the C=O stretching vibration, expected in the range of 1680-1700 cm⁻¹ for an aromatic ketone. oregonstate.edulibretexts.org Other characteristic peaks would include C-H stretching vibrations of the aromatic ring and the alkyl chain, and C-Cl and C-F stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govyoutube.com For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, with their chemical shifts influenced by the chloro and fluoro substituents. The protons on the carbon alpha to the carbonyl group would be deshielded and appear around 2.8-3.0 ppm. oregonstate.edulibretexts.org The ¹³C NMR spectrum would show a signal for the carbonyl carbon in the highly deshielded region of 195-205 ppm. oregonstate.eduyoutube.com

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help in understanding fragmentation patterns. For this compound, a common fragmentation pathway would be alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon of the hexyl chain breaks. This would lead to the formation of characteristic fragment ions. oregonstate.edulibretexts.org

Advanced Analytical Methodologies in the Characterization of 1 3 Chloro 5 Fluorophenyl Hexan 1 One and Its Derivatives

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of 1-(3-chloro-5-fluorophenyl)hexan-1-one and for isolating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the purity analysis of non-volatile and thermally sensitive compounds like aryl ketones. For this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. waters.com The separation is based on the differential partitioning of the compound and its impurities between the two phases. Detection is commonly achieved using a Diode-Array Detector (DAD), which can provide UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment. nih.gov The high resolving power of modern HPLC, especially Ultra-High-Performance Liquid Chromatography (UPLC), allows for rapid and efficient separation, significantly increasing sample throughput. waters.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis. A typical GC system would use a capillary column coated with a non-polar or mid-polar stationary phase and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for the identification of the parent compound and any related impurities. auroraprosci.com

Table 1: Typical Chromatographic Conditions for Analysis of Aryl Ketones

ParameterHPLCGC
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µmCapillary column (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm
Mobile/Carrier Gas Acetonitrile/Water GradientHelium or Hydrogen
Detector Diode-Array Detector (DAD) or MSFlame Ionization Detector (FID) or MS
Temperature Ambient or slightly elevated (e.g., 30-40 °C)Temperature programmed (e.g., 100 °C to 280 °C)
Application Purity, quantification, non-volatile impuritiesPurity, quantification, volatile impurities

Spectroscopic Techniques for Structural Elucidation (Focus on methodological application, not raw data)

Spectroscopic methods are fundamental to confirming the molecular structure of this compound. Each technique probes different aspects of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, one would expect to see distinct signals for the aromatic protons on the disubstituted ring, the α-methylene protons adjacent to the carbonyl group (deshielded), and the various methylene (B1212753) and methyl protons of the hexanoyl chain. libretexts.org

¹³C NMR: This method detects the carbon atoms in the molecule. The spectrum would show a characteristic signal for the carbonyl carbon at a very downfield chemical shift (typically >200 ppm for ketones). youtube.com Other distinct signals would correspond to the aromatic carbons (some showing C-F coupling) and the aliphatic carbons of the side chain. youtube.com

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals by showing correlations between them.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1715 cm⁻¹. libretexts.org The presence of an aromatic ring would be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-Cl and C-F stretching vibrations would also be present in the fingerprint region.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. Aromatic ketones like this compound exhibit characteristic absorptions due to π→π* and n→π* transitions of the conjugated system, which includes the phenyl ring and the carbonyl group.

Advanced Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS, often utilizing technologies like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, can determine the mass of a molecule with extremely high accuracy (sub-ppm). nih.gov This allows for the unambiguous determination of the elemental formula of this compound (C₁₂H₁₄ClFO), distinguishing it from other compounds with the same nominal mass. The presence of chlorine is readily identified by the characteristic M+2 isotopic pattern, where the peak at two mass units higher than the molecular ion is approximately one-third the intensity of the molecular ion peak. libretexts.org

Fragmentation Analysis: In addition to determining the molecular weight, MS can fragment the molecule and detect the resulting charged fragments. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways in Electron Ionization (EI-MS) include:

α-Cleavage: The bond between the carbonyl carbon and the adjacent carbon of the hexyl chain can break, leading to the formation of a stable acylium ion ([M-C₅H₁₁]⁺). jove.com This is often a prominent peak in the spectrum.

McLafferty Rearrangement: A characteristic fragmentation for ketones with a γ-hydrogen. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond, resulting in the elimination of a neutral alkene (in this case, propene) and the formation of a charged enol. libretexts.orgjove.com

Cleavage of the Aryl-Carbonyl Bond: This results in fragments corresponding to the chlorofluorophenyl moiety.

Analyzing these fragmentation patterns helps to piece together the structure of the molecule, confirming the connectivity of the aromatic ring, the carbonyl group, and the alkyl chain. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While spectroscopic methods provide information about molecular connectivity, Single Crystal X-ray Diffraction (SCXRD) offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. rsc.org This technique requires growing a suitable single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern.

The analysis of this pattern reveals:

Precise Atomic Coordinates: The exact position of each atom (excluding hydrogen, which is typically inferred) in the crystal lattice.

Bond Lengths and Angles: Unambiguous measurement of all bond lengths and angles, confirming the geometry of the phenyl ring, the ketone, and the alkyl chain. nih.gov

Conformation: The specific spatial arrangement (conformation) of the hexanoyl chain and the torsion angle between the phenyl ring and the carbonyl group. researchgate.net

Intermolecular Interactions: How individual molecules pack together in the crystal, revealing non-covalent interactions such as hydrogen bonds, halogen bonds (involving Cl and F), and π-π stacking, which govern the material's bulk properties. nih.govuky.edu

SCXRD is the gold standard for absolute structure confirmation and provides invaluable data for understanding the solid-state properties of this compound. rsc.org

In-Situ Reaction Monitoring Techniques

Modern process development relies on Process Analytical Technology (PAT) to monitor chemical reactions in real-time. acs.org These in-situ techniques provide continuous data on the progress of a reaction, allowing for better control, optimization, and understanding of reaction kinetics and mechanisms. sailife.commt.com

For the synthesis of this compound (e.g., via a Friedel-Crafts acylation or Grignard reaction), several in-situ monitoring tools can be applied:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy probes can be inserted directly into the reaction vessel. mdpi.com By monitoring the disappearance of reactant peaks (e.g., the C=O stretch of an acid chloride) and the appearance of the product's characteristic carbonyl peak, the reaction progress can be tracked in real-time. mt.com This helps to determine reaction endpoints accurately and identify the formation of any transient intermediates. spectroscopyonline.com

In-situ NMR Spectroscopy: While less common for routine monitoring due to equipment constraints, in-situ NMR can provide highly detailed mechanistic information about a reaction as it occurs, tracking the conversion of reactants to products through their unique NMR signatures. nih.govresearchgate.net

Crystallization Monitoring: If the final step is a crystallization for purification, PAT tools like Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) can monitor particle size and shape in real-time. nih.goveuropeanpharmaceuticalreview.com This allows for precise control over the crystallization process to obtain the desired crystal form and size distribution, which are critical quality attributes. sailife.com

The application of these in-situ techniques enables a more robust and efficient development of the manufacturing process for this compound and its derivatives.

Potential Applications and Future Research Directions for 1 3 Chloro 5 Fluorophenyl Hexan 1 One

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structure of 1-(3-chloro-5-fluorophenyl)hexan-1-one, featuring a reactive ketone group and a halogenated aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The ketone functionality allows for a variety of chemical transformations, including reduction to a secondary alcohol, conversion to an amine via reductive amination, or participation in condensation reactions to form heterocyclic structures.

Research on related compounds demonstrates the utility of the 3-chloro-5-fluorophenyl moiety in the development of biologically active molecules. For instance, the discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile as a potent and selective agonist of the TRPM5 cation channel highlights the importance of this substituted phenyl group in creating molecules with specific pharmacological profiles. organic-chemistry.orgnih.gov This suggests that this compound could serve as a starting material for the synthesis of novel therapeutic agents.

The typical synthetic route to a compound like this compound would likely involve a Friedel-Crafts acylation reaction. acs.orgwikipedia.orgacs.org In this well-established method, 1-chloro-3-fluorobenzene (B165101) would be reacted with hexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Interactive Data Table: Plausible Synthesis of this compound

Reactant 1Reactant 2CatalystReaction TypeProduct
1-Chloro-3-fluorobenzeneHexanoyl chlorideAlCl₃Friedel-Crafts AcylationThis compound

Exploration of Material Science Applications (e.g., polymer precursors, functional organic materials)

Aromatic ketones are known to have applications in material science, particularly as components of polymers and functional organic materials. The presence of the ketone group in this compound opens up possibilities for its use in polymer chemistry.

One potential application is as a monomer or a precursor to a monomer for the synthesis of specialty polymers. For example, vinyl ketone polymers, such as phenyl vinyl ketone (PVK), are a class of polymers known for their photodegradable properties upon exposure to ultraviolet radiation. youtube.com This characteristic makes them useful for applications where controlled degradation is desirable. It is conceivable that derivatives of this compound could be synthesized to incorporate a polymerizable group, leading to new photodegradable polymers with tailored properties influenced by the halogen substituents.

Furthermore, substituted benzophenone (B1666685) derivatives are utilized as photoinitiators in the free-radical photopolymerization of materials for applications like sensors. nih.gov The specific substitution pattern and the number of ketone units can influence the absorption spectra and photoreactivity of these initiators. nih.gov While this compound itself is a mono-ketone, its derivatives could be explored for such applications.

Catalysis and Ligand Design Studies Involving Analogues of this compound

In the realm of catalysis, ketone-containing molecules can play various roles. Substituted acetophenones and other ketones have been used in transfer hydrogenation reactions, where they can be reduced to the corresponding alcohols or serve as part of the catalytic system. researchgate.net The electronic properties of the substituents on the phenyl ring can influence the catalytic activity. researchgate.net The electron-withdrawing nature of the chlorine and fluorine atoms in this compound could modulate the reactivity of the ketone group in such catalytic cycles.

Moreover, the core structure of this compound can be chemically modified to create ligands for metal-catalyzed reactions. For example, the ketone can be converted into an imine, which can then chelate to a metal center. The performance of palladium catalysts in α-arylation of ketones has been shown to be enhanced by tailoring the imine chelate of pyridinium (B92312) amidate (PYA) ligands. researchgate.net By analogy, ligands derived from this compound could be synthesized and evaluated for their efficacy in various catalytic transformations. The steric and electronic properties imparted by the chloro and fluoro substituents could lead to catalysts with unique selectivity and reactivity.

Unexplored Synthetic Challenges and Methodological Advancements

The synthesis of specifically substituted phenyl ketones like this compound, while seemingly straightforward via Friedel-Crafts acylation, can present challenges. One potential issue is the regioselectivity of the acylation reaction on a di-substituted benzene (B151609) ring. While the directing effects of the chloro and fluoro groups are known, achieving high yields of the desired isomer without the formation of other regioisomers can require careful optimization of reaction conditions.

Another synthetic challenge lies in the further functionalization of the molecule. For instance, α-halogenation of the ketone could provide a route to other valuable intermediates. libretexts.orgmasterorganicchemistry.comlibretexts.orgnih.gov However, controlling the degree and position of halogenation can be complex. wikipedia.orglibretexts.orglibretexts.org

Future methodological advancements could focus on developing more efficient and selective synthetic routes. This might involve the use of novel catalytic systems that can operate under milder conditions and with higher regioselectivity. Additionally, exploring biocatalytic methods, such as the use of ketone synthases, could offer a highly selective and environmentally friendly alternative for the synthesis of such functionalized ketones. chemrxiv.org

Q & A

Q. What are the optimized synthetic routes for 1-(3-Chloro-5-fluorophenyl)hexan-1-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-chloro-5-fluorobenzene and hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key optimizations include:
  • Maintaining strict temperature control (0–5°C) during acyl chloride addition to minimize side reactions.
  • Purification via silica gel column chromatography with a hexane/ethyl acetate gradient (9:1 to 7:3).
  • Yield improvements (up to 65%) by using freshly distilled reactants and inert atmosphere (N₂/Ar).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (CDCl₃) identifies substituent positions; chloro and fluoro groups deshield adjacent protons (δ 7.2–7.8 ppm for aromatic protons) .
  • XRD : Single-crystal X-ray diffraction using SHELXL refines bond lengths/angles and confirms the ketone’s planarity. Data collection at 100 K reduces thermal motion artifacts .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl/C-F stretches at 750–550 cm⁻¹ .

Q. How do chloro and fluoro substituents influence the reactivity of the aromatic ring in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing effects of Cl and F activate the ring for meta-directing nucleophilic aromatic substitution (NAS). Experimental strategies include:
  • Using strong nucleophiles (e.g., NH₂⁻, OH⁻) in polar aprotic solvents (DMSO, DMF).
  • Monitoring reaction progress via TLC to detect intermediate formation (e.g., Meisenheimer complexes) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR shifts, XRD bond lengths) for this compound?

  • Methodological Answer :
  • For NMR discrepancies : Compare experimental shifts with DFT-calculated (B3LYP/6-311+G(d,p)) chemical shifts. Adjust solvation models (e.g., PCM for CDCl₃) and validate with DEPT/HSQC to assign overlapping signals .
  • For XRD bond-length mismatches : Use SHELXL’s restraints (e.g., DFIX, DANG) to harmonize geometric parameters with similar structures. Cross-validate with Hirshfeld surface analysis .

Q. What strategies address crystallographic disorder or twinning during X-ray structure determination of halogenated aryl ketones?

  • Methodological Answer :
  • Disorder : Apply ISOR/DELU restraints in SHELXL to stabilize anisotropic displacement parameters. Partial occupancy refinement for overlapping atoms (e.g., rotating hexanone chain) .
  • Twinning : Use the TWIN law (e.g., -h, -k, l) and refine twin fractions via Hooft’s parameter (|Y| > 0.3 indicates significant twinning). Validate with R₁/residual density maps .

Q. How can structure-activity relationship (SAR) studies be designed to probe the pharmacological potential of this compound derivatives?

  • Methodological Answer :
  • Derivative Design : Introduce bioisosteres (e.g., replacing Cl with CF₃) or modify the hexanone chain (e.g., α-methylation) to assess steric/electronic effects .
  • Assay Design : Use competitive binding assays (e.g., fluorescence polarization) to screen against target enzymes (e.g., kinases). Pair with ADMET predictions (LogP, CYP450 inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.